2-(噻吩-2-基)苯甲醛

描述

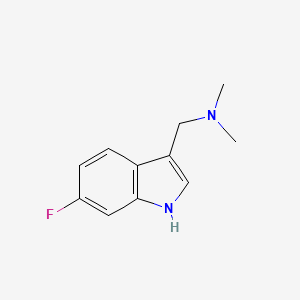

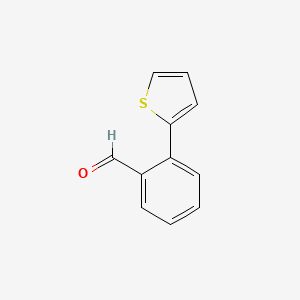

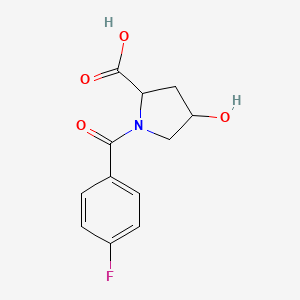

“2-(Thiophen-2-yl)benzaldehyde” is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a thiophene ring, which is a five-member aromatic ring made up of one sulfur atom and four carbon atoms .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of “2-(Thiophen-2-yl)benzaldehyde” consists of a thiophene ring attached to a benzaldehyde group . The thiophene ring is a five-membered ring made up of one sulfur atom and four carbon atoms .

Chemical Reactions Analysis

Thiophene derivatives, including “2-(Thiophen-2-yl)benzaldehyde”, have been used in various chemical reactions. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Thiophen-2-yl)benzaldehyde” include a boiling point of 303.8±25.0 °C and a density of 1.0±0.06 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .

科学研究应用

Medicinal Chemistry: Antimicrobial Agents

2-(Thiophen-2-yl)benzaldehyde and its derivatives have been explored for their antimicrobial properties. Researchers have synthesized novel heterocyclic compounds from this molecule, which showed significant inhibitory effects against various bacterial strains such as B. subtilis, E. coli, P. vulgaris, and S. aureus . These findings suggest potential applications in developing new antimicrobial drugs.

Material Science: Organic Semiconductors

In the field of material science, thiophene derivatives, including 2-(Thiophen-2-yl)benzaldehyde, play a crucial role in the advancement of organic semiconductors . These compounds are integral in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices.

Pharmacology: Anti-Cancer Research

The thiophene nucleus, a part of the 2-(Thiophen-2-yl)benzaldehyde structure, is associated with a wide range of pharmacological activities. Specifically, thiophene derivatives have been studied for their anticancer properties. The tumor cell growth inhibition activities of these compounds have been assessed in vitro on human tumor cell lines, indicating their potential as anti-cancer agents .

Organic Synthesis: Intermediate for Bioactive Molecules

2-(Thiophen-2-yl)benzaldehyde serves as an important intermediate in organic synthesis for preparing a variety of molecules, including biologically active compounds . Its versatility in chemical reactions makes it a valuable building block for synthesizing new drugs and bioactive substances.

Industrial Chemistry: Corrosion Inhibitors

In industrial applications, thiophene derivatives are utilized as corrosion inhibitors . The incorporation of 2-(Thiophen-2-yl)benzaldehyde into coatings and materials can enhance their resistance to corrosion, thereby extending the lifespan of industrial machinery and infrastructure.

Biochemistry: Enzyme Inhibition Studies

Thiophene derivatives are also of interest in biochemistry for their enzyme modulating properties. The structural analogs of 2-(Thiophen-2-yl)benzaldehyde can be used to study enzyme inhibition, which is crucial for understanding metabolic pathways and designing drugs that target specific enzymes .

作用机制

Target of Action

2-(Thiophen-2-yl)benzaldehyde and its derivatives have been identified as potential inhibitors of the PI3Kα/mTOR pathway . This pathway plays a crucial role in cell growth, proliferation, and survival, making it a promising target for cancer therapy .

Mode of Action

The compound interacts with its targets, PI3Kα and mTOR, by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the signaling pathway, leading to changes in cellular processes such as cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by 2-(Thiophen-2-yl)benzaldehyde is the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth. When this pathway is inhibited, it leads to reduced cell proliferation and increased cell death, particularly in cancer cells .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed throughout the body, how it is metabolized, and how it is excreted .

Result of Action

The inhibition of the PI3Kα/mTOR pathway by 2-(Thiophen-2-yl)benzaldehyde can lead to decreased cell growth and proliferation, particularly in cancer cells . This makes it a potential therapeutic agent for cancer treatment .

Action Environment

The action, efficacy, and stability of 2-(Thiophen-2-yl)benzaldehyde can be influenced by various environmental factors. These can include the pH and composition of the biological environment, the presence of other compounds or drugs, and the specific characteristics of the target cells

安全和危害

未来方向

Thiophene-based analogs, including “2-(Thiophen-2-yl)benzaldehyde”, have attracted a growing number of scientists as a potential class of biologically active compounds . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

属性

IUPAC Name |

2-thiophen-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYVQGTVFMAUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383778 | |

| Record name | 2-(Thiophen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-2-yl)benzaldehyde | |

CAS RN |

99902-07-5 | |

| Record name | 2-(Thiophen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetate](/img/structure/B1304737.png)

![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)

![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)